molecular formula C18H25N5O B6564179 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide CAS No. 946267-68-1

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide

Cat. No.: B6564179
CAS No.: 946267-68-1
M. Wt: 327.4 g/mol
InChI Key: ZMLQJUWBHUBISG-UHFFFAOYSA-N
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Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is a compound with potential significance in various scientific fields Known for its complex structure, it is a product of intricate chemical synthesis processes, holding promise for applications in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide involves multiple steps:

  • Formation of Intermediate Compounds: The initial steps often include the creation of key intermediate compounds through amination and methylation reactions.

  • Pyrimidine Formation: Utilizing a methylpyrimidine precursor, often requiring controlled conditions of temperature and pH.

  • Final Coupling Reaction: Coupling the intermediate with 3-methylbutanamide under specific reaction conditions (e.g., solvent type, catalyst presence).

Industrial Production Methods

Industrially, this compound's production might involve large-scale reactors ensuring precise control over reaction conditions to maximize yield and purity. Catalysts and optimized solvents can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, altering its structure and properties.

  • Reduction: Certain conditions may facilitate the reduction of specific functional groups within the molecule.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify its molecular architecture.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Methanol, ethanol, and aqueous solutions.

  • Catalysts: Palladium, platinum-based catalysts.

Major Products Formed

The major products depend on the reaction conditions but may include various substituted analogs and derivatives of the original compound, potentially with distinct functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide serves as a building block for complex molecular architectures, useful in synthetic organic chemistry.

Biology

Biologically, it might be explored for its interaction with biological macromolecules, including potential as a ligand in binding studies.

Medicine

In medicine, research could focus on its therapeutic potential, examining its efficacy and safety as a pharmacological agent. Investigations might delve into its use in treating specific diseases or conditions.

Industry

Industrially, its applications could span various fields, from materials science to the development of new chemical processes or products.

Mechanism of Action

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide operates through specific molecular interactions:

  • Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

  • Pathways Involved: The pathways could involve enzymatic inhibition, receptor binding, or signal transduction processes, influencing various biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide is unique due to:

  • Structural Complexity: Higher degree of substitution and functional group diversity.

  • Chemical Reactivity: Distinct reactivity profiles with specific reagents.

  • Biological Activity: Unique interactions with biological targets, offering different therapeutic or industrial potentials.

List of Similar Compounds

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylpentanamide: Similar in structure but with a pentanamide group.

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylpropanamide: A shorter carbon chain variant.

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylhexanamide: A longer carbon chain analog with potentially altered properties.

Through this detailed exploration, it's evident that this compound is a compound of notable interest, with a wealth of scientific, medicinal, and industrial potential.

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12(2)10-17(24)20-14-6-8-15(9-7-14)21-18-19-13(3)11-16(22-18)23(4)5/h6-9,11-12H,10H2,1-5H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLQJUWBHUBISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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